4-Acetyl-5-phenyl-1,3-oxazolidin-2-one
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Overview
Description
4-Acetyl-5-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with an acetyl group at the 4-position and a phenyl group at the 5-position. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Additionally, the reaction of propargyl alcohols and isocyanates under mild conditions can also lead to the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves the use of microwave irradiation in a chemical paste medium with catalytic amounts of nitromethane to generate hot spots . This method is efficient and versatile, allowing for the gram-scale preparation of oxazolidinones.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazolidinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-Acetyl-5-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-acetyl-5-phenyl-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinones, which bind to the peptidyl transferase center of the ribosome, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect, making it effective against a range of Gram-positive bacteria.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone with potent antibacterial activity.
Tedizolid: Another oxazolidinone used to treat skin infections.
Contezolid: An oxazolidinone derivative in clinical trials for its antibacterial properties.
Uniqueness
4-Acetyl-5-phenyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in synthetic organic chemistry and medicinal research.
Properties
CAS No. |
62941-98-4 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-acetyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-7(13)9-10(15-11(14)12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3,(H,12,14) |
InChI Key |
KDZGEAANHADZQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(OC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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